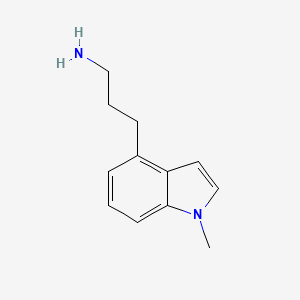

3-(1-Methyl-1H-indol-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17641355

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2 |

|---|---|

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | 3-(1-methylindol-4-yl)propan-1-amine |

| Standard InChI | InChI=1S/C12H16N2/c1-14-9-7-11-10(5-3-8-13)4-2-6-12(11)14/h2,4,6-7,9H,3,5,8,13H2,1H3 |

| Standard InChI Key | TZQPEEMMCZSXCI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)CCCN |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol, identical to the structurally distinct analog 3-(3-methylindol-1-yl)propan-1-amine . The divergence lies in the substitution pattern: the methyl group occupies the nitrogen (1-position) instead of the 3-position, and the propanamine chain is attached to the 4-carbon of the indole ring (Figure 1). Such positional differences significantly alter electronic distributions, as evidenced by computational studies on similar quinoline derivatives .

Key structural features:

-

N-Methylation: Enhances lipophilicity and steric effects, potentially influencing receptor binding .

-

Propanamine side chain: Introduces basicity (pKa ~10–11) and flexibility for intermolecular interactions .

-

Indole core: Aromatic π-system enables stacking interactions, while the pyrrole-like nitrogen participates in hydrogen bonding .

Synthetic Pathways and Optimization

Friedländer and Alkylation Approaches

The synthesis of indole derivatives often involves cyclocondensation or alkylation strategies. For example, 3-(3-methylindol-1-yl)propan-1-amine is synthesized via alkylation of 3-methylindole with 3-bromopropylamine under basic conditions . Adapting this method, 3-(1-Methyl-1H-indol-4-yl)propan-1-amine could theoretically be prepared through:

-

N-Methylation of 4-nitroindole using methyl iodide, followed by reduction to 4-amino-1-methylindole.

-

Alkylation with 3-bromopropylamine to introduce the propanamine chain .

Polyphosphoric acid (PPA), as demonstrated in solvent-free Friedländer quinoline synthesis , may serve as a catalyst for indole functionalization, though its efficacy in this context remains untested.

Challenges in Regioselectivity

Positioning substituents at the indole 4-position is synthetically challenging due to the electron-rich nature of the 3-position. Directed ortho-metalation or transition-metal-catalyzed C–H activation could offer solutions, but these methods require further exploration for this target .

Spectroscopic and Computational Analysis

NMR and FT-IR Predictions

For 3-(3-methylindol-1-yl)propan-1-amine, ¹H NMR signals include aromatic protons at δ 7.47–8.26 and aliphatic protons at δ 1.18–3.46 . In the target compound, the N-methyl group would resonate near δ 3.3 (singlet), while the 4-position propanamine’s methylene protons would split into multiplets around δ 2.6–2.8 . ¹³C NMR would show the indole carbons at δ 110–140, with the N-methyl carbon at δ 30–35 .

FT-IR bands would include N–H stretches (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Density Functional Theory (DFT) Insights

DFT studies on quinoline analogs suggest that the target compound’s HOMO-LUMO gap (ΔE ≈ 4–5 eV) and electrostatic potential maps would highlight nucleophilic regions at the indole’s π-system and electrophilic zones near the amine group. Hirshfeld surface analysis could further quantify intermolecular interactions, such as C–H···π contacts .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The hydrochloride salt form (common for amines) enhances aqueous solubility, critical for pharmacological applications . LogP values for analogous indole amines range from 2.5–3.5 , suggesting moderate lipophilicity favorable for blood-brain barrier penetration.

Biological Activity

Indole derivatives exhibit diverse bioactivity, including serotonin receptor modulation and kinase inhibition . While no direct data exists for this compound, structural parallels to 3-(3-methylindol-1-yl)propan-1-amine imply potential CNS activity. For example, substituent positioning affects binding affinity; the 4-propanamine chain may favor interactions with G-protein-coupled receptors over the 1-substituted analog .

Future Directions

-

Synthetic Optimization: Explore PPA-catalyzed cyclization or microwave-assisted alkylation to improve yield .

-

Computational Modeling: Conduct DFT studies to predict reactivity and guide drug design .

-

Biological Screening: Prioritize assays for serotonin receptors and antimicrobial activity, given indole’s established roles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume